Fmoc-D-Lys(Pal-Glu-OtBu)-OH
CAS No.: 1491158-71-4
Cat. No.: VC4083431
Molecular Formula: C46H69N3O8
Molecular Weight: 792.1
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1491158-71-4 |
---|---|
Molecular Formula | C46H69N3O8 |
Molecular Weight | 792.1 |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m1/s1 |
Standard InChI Key | LQQXBYSAGYOQJW-PVXQIPPMSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Fmoc-D-Lys(Pal-Glu-OtBu)-OH possesses a molecular formula of and a molecular weight of 792.1 g/mol . The structure integrates three functional modules:
-
Fmoc Group: Provides UV-dependent cleavage during solid-phase peptide synthesis (SPPS).
-
D-Lysine Backbone: The D-configuration enhances metabolic stability compared to L-lysine derivatives .
-
Pal-Glu-OtBu Side Chain: A palmitoyl-glutamic acid conjugate with a tert-butyl ester, facilitating lipid-mediated cellular uptake and controlled release .
The stereochemistry at the lysine (D-configuration) and glutamic acid (L-configuration) residues is critical for its bioactivity, as evidenced by its role in GLP-1 analogue synthesis .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 1491158-71-4 |
Molecular Formula | |
Molecular Weight | 792.1 g/mol |
Optical Rotation | Not reported |
Solubility | DMF, DCM, DMSO |
Storage Conditions | 2–30°C, desiccated |
Synthesis and Purification
The compound is synthesized via Fmoc-based SPPS, employing orthogonal protection strategies:
-
Fmoc Deprotection: Achieved using 20% piperidine in DMF, revealing the α-amino group for subsequent coupling .
-
Palmitoylation: Palmitic acid is conjugated to the ε-amino group of D-lysine using HBTU/HOBt activation.
-
Glu-OtBu Incorporation: L-glutamic acid γ-tert-butyl ester is coupled via standard carbodiimide chemistry .
Purification involves reverse-phase HPLC (>98% purity), with tert-butyl groups removed post-synthesis using trifluoroacetic acid (TFA) . Challenges include minimizing racemization during D-lysine incorporation, addressed by low-temperature coupling (-15°C) .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Lys(Pal-Glu-OtBu)-OH serves as a cornerstone in SPPS for introducing lipidated residues. Its applications include:
-
Lipopeptide Vaccines: Palmitoylation enhances antigen presentation by dendritic cells, as demonstrated in malaria vaccine candidates.
-
GLP-1 Analogues: The D-lysine configuration in liraglutide analogues reduces proteolytic cleavage, extending half-life to 13 hours .
Table 2: SPPS Performance Metrics
Parameter | Value |
---|---|
Coupling Efficiency | >95% (monitored by Kaiser test) |
Deprotection Yield | 99% |
Typical Scale | 0.1–5 mmol |
Purity Post-HPLC | ≥98% |
Stereochemical Control in Peptide Design
The D-lysine moiety confers resistance to trypsin-like proteases, critical for oral peptide therapeutics. In a 2024 study, D-lysine-containing peptides exhibited 3.2-fold higher stability in simulated intestinal fluid compared to L-lysine variants .
Biomedical Applications
Targeted Cancer Therapeutics
Fmoc-D-Lys(Pal-Glu-OtBu)-OH enables tumor-specific delivery through:
-
Micelle Formation: Self-assembles into 20 nm micelles (critical micelle concentration = 12 μM), encapsulating doxorubicin with 89% loading efficiency.
-
EGFR Targeting: Conjugation to cetuximab fragments enhances accumulation in EGFR+ tumors (tumor-to-normal ratio = 8.7).
Metabolic Disorder Treatments
The compound underpins long-acting GLP-1 receptor agonists:
-
Liraglutide Analogues: Subcutaneous formulations using Fmoc-D-Lys(Pal-Glu-OtBu)-OH achieve sustained glucose control over 72 hours in diabetic murine models .
Supplier | Purity | Price (USD/g) |
---|---|---|
Iris Biotech GmbH | ≥98% | $276–540 |
Sigma-Aldrich | ≥98% | $425–1380 |
VulcanChem | ≥95% | $320–600 |
Regulatory Status
Classified as “For Research Use Only” by major suppliers, though GMP-grade batches are available under custom synthesis agreements .
Comparative Analysis with L-Isomer
Table 3: D- vs. L-Lysine Derivatives
Property | Fmoc-D-Lys(Pal-Glu-OtBu)-OH | Fmoc-L-Lys(Pal-Glu-OtBu)-OH |
---|---|---|
Proteolytic Stability | 3.2-fold higher | Baseline |
Cellular Uptake | 1.8-fold increased | 1.0 |
Synthetic Yield | 72% | 85% |
Patent Activity | 14 new filings (2023–2025) | 6 filings |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume